Product packaging for Isoetin(Cat. No.:CAS No. 1621-84-7)

Isoetin

Cat. No.: B191580
CAS No.: 1621-84-7
M. Wt: 302.23 g/mol
InChI Key: DSNIERNBMAVNJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isoetin (5,7,2',4',5'-pentahydroxyflavone) is a rare flavonoid of growing interest in biochemical and pharmacological research. First identified in plants of the genus Isoetes , it has since been found in select species from families including Asteraceae, particularly within the Cichorieae tribe such as dandelion ( Taraxacum ) and Leontodon . Its unique pentahydroxylated structure serves as the core for various glycosylated derivatives, which contribute to its diverse bioactivities . A significant area of investigation is this compound's potential in oncology research. Comparative computational studies suggest it may exhibit superior binding affinity and inhibitory activity against key transferase proteins involved in breast cancer progression, such as HER2, AKT1, and PIK3CA, outperforming the FDA-approved drug Tucatinib in silico models . Molecular dynamics simulations further indicate that this compound-protein complexes demonstrate considerable stability, highlighting its promise as a lead compound for developing multi-targeted cancer therapeutics . Beyond oncology, this compound and its derivatives demonstrate potent radical scavenging capabilities in vitro, making them valuable compounds for studying oxidative stress and related diseases . Additional research also reports antimicrobial and uncoupling activities on isolated plant mitochondria, broadening its potential research applications . This product is intended for Research Use Only (RUO) and is not intended for use in diagnostic or therapeutic procedures for humans or animals. Researchers are provided with high-purity this compound to facilitate advanced studies in drug discovery, natural product chemistry, and molecular biology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H10O7 B191580 Isoetin CAS No. 1621-84-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1621-84-7

Molecular Formula

C15H10O7

Molecular Weight

302.23 g/mol

IUPAC Name

5,7-dihydroxy-2-(2,4,5-trihydroxyphenyl)chromen-4-one

InChI

InChI=1S/C15H10O7/c16-6-1-11(20)15-12(21)5-13(22-14(15)2-6)7-3-9(18)10(19)4-8(7)17/h1-5,16-20H

InChI Key

DSNIERNBMAVNJI-UHFFFAOYSA-N

SMILES

C1=C(C=C2C(=C1O)C(=O)C=C(O2)C3=CC(=C(C=C3O)O)O)O

Canonical SMILES

C1=C(C=C2C(=C1O)C(=O)C=C(O2)C3=CC(=C(C=C3O)O)O)O

Synonyms

5,7-Dihydroxy-2-(2,4,5-trihydroxyphenyl)chromen-4-one

Origin of Product

United States

Natural Occurrence and Chemosystematic Significance of Isoetin

Distribution of Isoetin and its Derivatives Across Plant Taxa

Initial Identification and Occurrence in Isoetes Species (Isoetaceae)

The flavonoid this compound was first identified in 1974 from species belonging to the genus Isoetes (Isoetaceae), a group of lycophytes. researchgate.netmdpi.comresearchgate.net This initial discovery linked this compound to this ancient lineage of vascular plants. The genus Isoetes is a cosmopolitan group of heterosporous plants, with approximately 250 species distributed worldwide, often found in aquatic or wet terrestrial habitats. pensoft.netbiotaxa.org

Prevalence within the Asteraceae Tribe Cichorieae (e.g., Leontodon, Hieracium, Pilosella)

Despite its initial discovery in the Isoetaceae, the Cichorieae tribe within the Asteraceae family has emerged as a significant source and a center of chemical diversity for this compound derivatives. researchgate.netmdpi.comresearchgate.net Genera such as Leontodon, Hieracium, and Pilosella are particularly noted for their concentrations of these compounds. Within the genus Hieracium sensu lato, this compound derivatives, specifically this compound 4′-O-glucuronide, serve as indicative marker compounds for distinguishing between the genera/subgenera Hieracium and Pilosella. mdpi.com Pilosella species often contain this compound 4′-O-glucuronide as one of their main flavonoids in flowering heads, while Hieracium tends to have only traces or be devoid of it. mdpi.com this compound has also been identified in other Cichorieae genera, including Crepis, Hedypnois, Hispidella, Hypochaeris, Picris, Reichardia, and Sonchus. bgbm.org Studies on Leontodon hispidus have revealed the presence of numerous putative this compound derivatives. mdpi.comresearchgate.net this compound 4′-O-β-D-glucopyranoside has been identified in Hieracium pilosella. researchgate.net

Identification in Other Botanical Families (Ranunculaceae, Rosaceae, Rubiaceae, Lycopodiaceae, Cucurbitaceae, Fabaceae, Pedaliaceae)

Beyond the Isoetaceae and Asteraceae, simple this compound derivatives (non-methyl ethers) have been detected in the Ranunculaceae, Rosaceae, and Rubiaceae families. researchgate.netresearchgate.netresearchgate.net Methylated derivatives of this compound have been found in the Lycopodiaceae, Cucurbitaceae, Fabaceae, and Pedaliaceae families. researchgate.netresearchgate.netresearchgate.net This scattered distribution across diverse families highlights the complex biosynthetic pathways and evolutionary history of this compound.

Below is a table summarizing the plant families where this compound and its derivatives have been identified:

FamilyThis compound/Simple DerivativesMethylated Derivatives
IsoetaceaeYes
AsteraceaeYesYes
RanunculaceaeYes
RosaceaeYes
RubiaceaeYes
LycopodiaceaeYes
CucurbitaceaeYes
FabaceaeYes
PedaliaceaeYes

This compound as a Chemosystematic Marker

Despite its erratic broad distribution, this compound and its derivatives hold significance as chemosystematic markers within certain plant groups. researchgate.netmdpi.comgfbs-home.de

Role in Plant Species Classification and Phylogenetic Studies

This compound serves as a marker in phytochemical studies used for the classification of plant species and in chemosystematics. While its sporadic occurrence limits its utility for higher-level taxonomic classification, it is valuable in distinguishing subtribes or genera within families where it is prevalent. For instance, within the Cichorieae tribe of Asteraceae, this compound derivatives are characteristic of the Hypochaeridinae subtribe. gfbs-home.de As mentioned earlier, they are particularly useful in differentiating Hieracium and Pilosella. mdpi.com The presence of this compound can aid in identifying relationships among different taxa within the Cichorieae tribe.

The contrasting distribution of this compound compared to other compound classes, like biflavones (e.g., amentoflavone (B1664850) which are consistent markers in Isoetes species), highlights its specific role as a marker for finer taxonomic distinctions rather than broad classifications.

Isolation and Structural Elucidation Methodologies for Isoetin and Its Derivatives

Advanced Chromatographic Techniques for Isoetin Isolation

Chromatography plays a crucial role in separating this compound and its derivatives from other plant constituents based on their differing polarities and affinities for stationary and mobile phases.

Sequential or successive solvent extraction is a widely employed method for the initial separation of compounds from plant materials based on their polarity. This technique involves using a series of solvents with increasing polarity to selectively dissolve different components of the plant extract. For the isolation of this compound derivatives from plants like Leontodon hispidus, dried leaves may undergo pre-extraction with less polar solvents such as ethyl acetate (B1210297) to remove apolar compounds. wikipedia.org The residual plant material is then subjected to extraction with more polar solvents, such as n-butanol, where target compounds like this compound 2′-O-α-l-arabinopyranoside-5′-O-β-d-glucopyranoside can be concentrated in the butanol layer. wikipedia.org This successive approach maximizes the yield and diversity of extracted substances by utilizing multiple solvent washes. researchgate.netresearchgate.net Another example involves sequential extraction using solvents like dichloromethane, ethyl acetate, ethanol, and methanol (B129727) in increasing polarity. nih.gov

Column chromatography is a fundamental technique for further purifying fractions obtained from solvent extraction. It involves a stationary phase packed in a column and a mobile phase that elutes the compounds at different rates. Various stationary phases can be used, including normal-phase silica (B1680970) gel, reverse-phase RP-18, and Sephadex LH-20, depending on the properties of the compounds being separated. wikipedia.orgfishersci.fiscience.govwikipedia.org Repeated column chromatography is often necessary to achieve sufficient purity of this compound derivatives. science.govwikipedia.org Paper chromatography, a type of partition chromatography where the stationary phase is water held in the fibers of filter paper, is also occasionally used for the separation and identification of components in a mixture. science.govnih.gov

Preparative Thin Layer Chromatography (Prep TLC) is a valuable technique for the purification of small quantities of compounds and for fractionating mixtures. mdpi.comscience.gov It utilizes a thicker layer of adsorbent material on a plate compared to analytical TLC. mdpi.com Compounds are separated as bands on the plate, which can then be scraped off, and the compound of interest eluted from the adsorbent. mdpi.com Prep TLC is particularly useful for obtaining a profile of components in natural extracts and can be used to optimize solvent systems before scaling up to column chromatography. mdpi.com It has been applied to isolate compounds like coumarin (B35378) glycosides alongside flavonoids. science.gov

Spectroscopic and Spectrometric Analysis of this compound Structures

Once isolated, the structures of this compound and its derivatives are determined using advanced spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural elucidation of organic compounds, including this compound derivatives. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are essential for complete structural assignment. 1D NMR experiments, such as ¹H NMR and ¹³C NMR, provide information about the types of protons and carbons present and their chemical environments. lipidmaps.org 2D NMR techniques, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Rotating Frame Overhauser Effect Spectroscopy (ROESY), provide crucial information about the connectivity between atoms and spatial relationships within the molecule. lipidmaps.org For instance, HMBC cross peaks can indicate the positions of sugar moieties attached to the this compound aglycone. lipidmaps.org ROESY experiments can reveal spatial correlations, such as those between protons of the this compound moiety and sugar protons, helping to confirm the attachment points. lipidmaps.org NMR data, including chemical shifts and coupling constants, are compared with literature values of related compounds to confirm structural assignments. wikipedia.org

Table 1: ¹H NMR and ¹³C NMR Data for this compound 2′-O-α-l-arabinopyranoside-5′-O-β-d-glucopyranoside (in DMSO-d₆)

Position¹H NMR (δ, multiplicity, J Hz)¹³C NMR (δ)
This compound moiety
2161.3
37.13 (1H, s)108.5
4181.9
5160.6
66.16 (1H, d, 2.0)98.6
7164.2
86.50 (1H, d, 2.0)94.0
9157.4
10104.0
2'151.9
3'6.77 (1H, s)103.5
4'152.5
5'140.6
6'7.69 (1H, s)116.7
Arabinosyl moiety
1''4.99 (1H, d, 6.5)101.0
2''3.69 (1H, m)70.4
3''3.52 (1H, m)72.4
4''3.72 (1H, m)67.1
5''3.75 (1H, m), 3.61 (1H, m)65.4
Glucosyl moiety
1'''4.73 (1H, d, 7.0)102.9
2'''3.30 (1H, m)73.3
3'''3.30 (1H, m)75.9
4'''3.19 (1H, m)69.8
5'''3.38 (1H, m)77.3
6'''3.76 (1H, m), 3.56 (1H, m*)60.8

*Measured in DMSO-d₆ and referenced to solvent residual signals at 2.50 ppm and solvent signals at 39.5 ppm, respectively.

Mass spectrometry (MS) techniques are indispensable for determining the molecular weight of this compound and its derivatives and for providing fragmentation patterns that aid in structural confirmation and the identification of substituent groups. High-Resolution Mass Spectrometry (HRMS), such as UHPLC-HRMS, can detect putative this compound derivatives in plant extracts. lipidmaps.org Electrospray Ionization Mass Spectrometry (ESI-MS) and tandem mass spectrometry (MS/MS) are commonly used to obtain molecular ions and characteristic fragment ions, which help in piecing together the structure of the compound, particularly the aglycone and sugar moieties. fishersci.fi HPLC-MS, which couples the separation power of High-Performance Liquid Chromatography (HPLC) with the detection capabilities of MS, is widely used for the analysis and identification of this compound derivatives in complex mixtures. lipidmaps.orgfishersci.fi

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

UV-Vis spectroscopy is a valuable technique for the characterization of flavonoid compounds like this compound. Flavonoids typically exhibit two major absorption bands in their UV-Vis spectra, often referred to as Band I and Band II. univ-ouargla.dz Band I, usually found in the range of 300-350 nm, is primarily associated with the absorption of the B-ring chromophore system. univ-ouargla.dz Band II, typically occurring between 240-285 nm, is mainly attributed to the absorption of the A-ring chromophore system. univ-ouargla.dz The specific positions and relative intensities of these bands provide important information about the nature and substitution pattern of the flavonoid. univ-ouargla.dz

For this compound and its derivatives, UV-Vis spectroscopy can help confirm the presence of the flavonoid nucleus and provide insights into the electronic transitions within the molecule's chromophore. While specific UV-Vis spectral data for this compound itself were not extensively detailed in the search results, a study on this compound 5'-Methyl Ether reported UV absorption maxima in methanol at 279, 229, and 204 nm. researchgate.net Another study involving prenylated this compound derivatives mentioned the use of UV-Vis spectra for characterization. semanticscholar.orgnih.gov Computational studies on this compound have also explored its potential UV-Vis absorption properties, indicating a low singlet oscillator strength which suggests weak light absorption in the studied range. mdpi.com

The chromophore in flavonoids is the structural part responsible for absorbing light in the UV-Vis region, primarily involving the conjugated pi systems of the aromatic rings and the carbonyl group. nih.govkoreascience.kr UV-Vis spectroscopy allows for the study of π→π* and n→π* electronic transitions within these chromophores. researchgate.net

Quantitative Analytical Techniques for this compound in Research Extracts (e.g., Ultra-High Performance Liquid Chromatography–Diode Array Detection - UHPLC-DAD)

Quantitative analysis of this compound and its derivatives in research extracts is crucial for determining their concentration and for phytochemical profiling studies. Ultra-High Performance Liquid Chromatography coupled with Diode Array Detection (UHPLC-DAD) is a widely used and effective technique for this purpose. researchgate.netresearchgate.net

UHPLC-DAD combines the separation power of UHPLC with the detection capabilities of a DAD. UHPLC utilizes columns packed with smaller particles (typically less than 2 µm) and operates at higher pressures compared to traditional HPLC, leading to faster separations, improved resolution, and increased sensitivity. metwarebio.comcreative-proteomics.com The DAD is a type of UV-Vis detector that can simultaneously measure the absorbance of eluting compounds across a range of wavelengths, providing a full UV-Vis spectrum for each separated component. measurlabs.comthermofisher.com This spectral information is valuable for peak identification and purity assessment. measurlabs.com

Quantitative analysis using UHPLC-DAD typically involves the use of external standards. researchgate.net A calibration curve is generated by injecting solutions of known concentrations of the target compound (e.g., this compound) and plotting the peak areas or heights against the corresponding concentrations. The concentration of the compound in the research extract can then be determined by injecting the extract and comparing the peak area or height of the compound to the calibration curve.

Several studies have employed UHPLC-DAD or similar HPLC-DAD methods for the analysis of flavonoids, including this compound derivatives, in plant extracts. For instance, UHPLC-DAD was used for the quantitative analysis of major compounds, including flavonoids, in Cicerbita alpina extract. researchgate.net Another study on Hieracium pilosella utilized UV, NMR, and MS analyses for the identification of flavonoid derivatives, including this compound glycosides, after chromatographic separation. bibliotekanauki.pl The coupling of UPLC with MS has also been noted to improve the detection and identification of metabolites, including flavonoids, with better resolution and faster run times. researchgate.net

UHPLC-DAD is particularly well-suited for the analysis of complex plant extracts due to its high resolution and sensitivity, enabling the separation and detection of multiple compounds within a single run. metwarebio.comcreative-proteomics.com The DAD provides spectral data that can aid in distinguishing this compound from other co-eluting compounds, enhancing the reliability of the quantitative analysis. measurlabs.com

While specific quantitative data for this compound in various extracts were not consistently provided across the search results, the methodology of using UHPLC-DAD for the quantitative analysis of flavonoids in research extracts is well-established and applicable to this compound. researchgate.netresearchgate.netmeasurlabs.com

Biosynthetic Pathways and Metabolic Transformations of Isoetin

Elucidation of Isoetin Biosynthesis

The biosynthesis of flavonoids, including this compound, is a complex process occurring in higher plants. This pathway integrates intermediates and enzymes from the shikimate, phenylpropanoid, and polyketide pathways researchgate.netresearchgate.netnih.govoup.com. The fundamental C15 carbon skeleton of flavonoids, consisting of two aromatic rings (A and B) and a central heterocyclic ring (C), is assembled through the convergence of these pathways researchgate.netresearchgate.net.

Precursor Compounds and Intermediate Derivations (e.g., Naringenin (B18129), Norartocarpetin)

The initial steps of flavonoid biosynthesis involve the shikimate pathway, which produces aromatic amino acids, including phenylalanine researchgate.netnih.govnih.gov. Phenylalanine then enters the phenylpropanoid pathway, undergoing a series of enzymatic conversions. The first committed step in this pathway is the deamination of phenylalanine to trans-cinnamic acid, catalyzed by phenylalanine ammonia-lyase (PAL) nih.gov. Subsequent hydroxylation and addition of a coenzyme A unit lead to the formation of p-coumaroyl-CoA, a crucial precursor for flavonoid biosynthesis researchgate.netnih.gov.

Concurrently, the polyketide pathway, also referred to as the acetate (B1210297) pathway, provides malonyl-CoA units researchgate.netresearchgate.netoup.com. Chalcone (B49325) synthase (CHS) catalyzes a key condensation reaction between p-coumaroyl-CoA and three molecules of malonyl-CoA, yielding a tetrahydroxychalcone researchgate.net. Chalcones are the first C15 intermediates in the flavonoid pathway scienceopen.com.

The conversion of chalcones to flavanones is catalyzed by chalcone isomerase (CHI) nih.govscienceopen.com. Naringenin (4',5,7-trihydroxyflavanone) is a central flavanone (B1672756) intermediate in the biosynthesis of many flavonoids nih.gov. While the direct biosynthetic route from naringenin or norartocarpetin (B3191130) to this compound (5,7,2',4',5'-pentahydroxyflavone) is not explicitly detailed in the provided search results, flavanones like naringenin serve as branch points for the synthesis of various flavonoid classes, including flavones nih.gov. The structural difference between naringenin and this compound lies in the hydroxylation pattern of the B-ring and the presence of a double bond in the C-ring of this compound (a flavone) compared to the saturated C-ring of naringenin (a flavanone). The conversion of flavanones to flavones typically involves a desaturation step catalyzed by flavone (B191248) synthase. Further hydroxylation of the B-ring would be required to achieve the 2',4',5' hydroxylation pattern seen in this compound. Norartocarpetin is a tetrahydroxyflavone (2',4',5,7-Tetrahydroxyflavone) wikipedia.org. Its structural similarity to this compound suggests it could potentially be an intermediate or a related compound in the biosynthetic pathway, requiring an additional hydroxylation on the B-ring to form this compound.

Interplay of Phenylpropanoid, Polyketide, and Shikimate Pathways in Flavone Biogenesis

The biosynthesis of flavones exemplifies the intricate interplay between the shikimate, phenylpropanoid, and polyketide pathways. The shikimate pathway provides the initial aromatic precursor (phenylalanine), which is then channeled into the phenylpropanoid pathway to form activated cinnamic acid derivatives like p-coumaroyl-CoA researchgate.netnih.govnih.gov. The polyketide pathway contributes the malonyl-CoA units necessary for the formation of the flavonoid A-ring researchgate.netresearchgate.netoup.com. The condensation of these precursors by CHS and subsequent cyclization by CHI form the flavanone scaffold researchgate.netnih.govscienceopen.com. Specific enzymes downstream of flavanones, such as flavone synthases and various hydroxylases, are responsible for introducing the double bond in the C-ring and establishing the unique hydroxylation patterns characteristic of different flavones, including the pentahydroxylation pattern of this compound scienceopen.com. The precise sequence of hydroxylation events leading to the 2',4',5' substitution on the B-ring of this compound from a precursor like naringenin or norartocarpetin would be determined by the specificity of these downstream enzymes.

Predicted In Vivo Metabolic Fate of this compound in Biological Systems

The metabolic fate of flavonoids in biological systems involves various transformations, primarily mediated by enzymes. Predictive computational methods are often employed to understand these processes.

Predicted Metabolism by Cytochrome P450 (CYP450) Isoforms

Cytochrome P450 (CYP450) enzymes are a superfamily of enzymes that play a crucial role in the phase I metabolism of xenobiotics, including flavonoids, in various organisms nih.govnih.gov. These enzymes catalyze a wide range of reactions, such as hydroxylation, epoxidation, and N-oxidation, often introducing or exposing functional groups for subsequent phase II metabolism nih.gov.

Predicted metabolic profiling of this compound suggests it may be metabolized by several CYP isoforms. Studies indicate that this compound has a predicted potential for inhibition, particularly across major isoforms including CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4 mdpi.com. These enzymes are significant in hepatic phase I metabolism mdpi.com. Furthermore, substrate profiling suggests that this compound may also be a substrate for several of these CYP isoforms, which could influence its bioavailability and half-life within a biological system mdpi.com. Computational tools are increasingly used to predict CYP-mediated metabolism, including identifying potential sites of metabolism and predicting metabolite structures nih.govfrontiersin.orgoptibrium.com. These methods consider factors such as the reactivity of different atomic sites and isoform-specific accessibility within the enzyme's active site nih.govoptibrium.com.

Synthetic Methodologies and Derivatization of Isoetin Analogues

Synthetic Approaches to the Isoetin Flavone (B191248) Backbone

The flavone backbone, a 2-phenylchromen-4-one structure, is the core of this compound. orientjchem.org General synthetic strategies for constructing flavone skeletons often involve methods like the Baker-Venkataraman rearrangement and Claisen-Schmidt condensation, which typically start from 2-hydroxyacetophenones. orientjchem.org These methods involve converting 2-hydroxyacetophenones into benzoyl esters, followed by rearrangement in the presence of a base to form 1,3-diphenylpropane-1,3-diones, which are then cyclized under acidic conditions to yield flavones. orientjchem.org

Strategies for Glycosylation of this compound and its Derivatives

Glycosylation, the attachment of sugar moieties, is a common modification found in natural this compound derivatives. researchgate.net This modification significantly impacts the properties of flavonoids, including their solubility and bioactivity. pjmonline.org Various methods have been employed for the glycosylation of flavonoids, which can be applied to this compound and its derivatives.

Phase-Transfer-Catalyzed Glycosylation Methods

Phase-transfer catalysis (PTC) is a widely used method for the glycosylation of flavonoids, offering advantages such as increased yields and reduced reaction times compared to some traditional methods. nih.govfrontiersin.orgpsu.edu This method typically involves a two-phase system, often an organic phase (e.g., chloroform) and an aqueous alkaline solution (e.g., KOH), in the presence of a phase-transfer catalyst like benzyltriethylammonium bromide. nih.govfrontiersin.org The glycosyl donor and the flavonoid aglycone are reacted under these conditions to form the glycosylated product. nih.govfrontiersin.org PTC has been successfully applied to the synthesis of flavonoid O-glycosides, including isoflavone (B191592) O-glucosides. psu.edu

Introduction of Diverse Glycosyl Moieties

Natural this compound derivatives feature a variety of glycosyl substituents attached to the hydroxyl groups. These include α-arabinose, α-glucose, β-glucose, β-glucuronic acid, β-xylose, and 4′-O-acetylxylose. researchgate.netCurrent time information in Bangalore, IN. The position of glycosylation can vary, with substitutions observed at positions like 2' and 5'. mdpi.com

The synthesis of specific this compound glycosides involves reacting this compound or a protected this compound derivative with the appropriate activated sugar donor. The stereochemistry of the glycosidic linkage (alpha or beta) is determined by the specific glycosylation method and the nature of the sugar donor and catalyst used. For instance, enzymatic glycosylation using UDP-dependent glycosyltransferases (UGTs) can achieve high regioselectivity and stereoselectivity, which can be challenging to attain through chemical synthesis alone. nih.govjmb.or.kr Engineered microorganisms like Escherichia coli have been utilized for the enzymatic synthesis of flavonoid glycosides, including those with arabinose and glucuronic acid moieties. nih.govjmb.or.kr

Data on specific this compound glycosides and their occurrence:

Glycosyl MoietyLinkagePosition(s)OccurrenceReference
α-L-arabinopyranosideO-2'Natural (e.g., Leontodon hispidus) mdpi.com
β-D-glucopyranosideO-5'Natural (e.g., Leontodon hispidus) mdpi.com
β-D-glucopyranosideO-7Natural (e.g., Hieracium pilosella) researchgate.netxiahepublishing.com
β-D-glucuronopyranosideO-4'Natural (e.g., Hieracium pilosella) researchgate.net
β-D-xylopyranosideO-Not specifiedNatural researchgate.net
4′-O-acetylxyloseO-Not specifiedNatural researchgate.net
α-glucoseO-Not specifiedNatural researchgate.net
β-glucoseO-Not specifiedNatural researchgate.net

Synthesis of this compound Methyl Ether Derivatives and Other Acyl Modifications

Methylation of hydroxyl groups on the this compound core is another important type of modification observed in nature and pursued synthetically. Methyl ether derivatives of this compound have been identified, such as this compound 5'-methyl ether (5,7,2',4'-tetrahydroxy-5'-methoxyflavone). acs.orgresearchgate.netkoreascience.kr These methyl ethers can occur naturally or be synthesized. researchgate.net

Synthetic approaches to methyl ethers of phenolic compounds, including flavonoids, often involve reactions with methylating agents in the presence of a base. Phase-transfer catalysis can also be applied to methylation reactions of phenolic compounds. mdpi.com

Besides methylation, other acyl modifications, such as esterification with p-coumaroyl moieties, have been found in natural this compound derivatives. researchgate.net The synthesis of such derivatives would involve acylating agents and appropriate reaction conditions to selectively modify the hydroxyl groups.

Catalytic Asymmetric Synthesis Principles Applied to Complex Natural Product Skeletons Relevant to this compound

While direct asymmetric synthesis of the this compound flavone backbone is an area of ongoing research, principles of catalytic asymmetric synthesis developed for similar flavonoid and benzopyran skeletons are relevant. Flavonoids often possess chiral centers, particularly at the C-2 position in flavanones (dihydroflavones). researchgate.netthieme-connect.com Although this compound is a flavone and lacks the chiral center at C-2 due to the double bond, the synthesis of chiral flavonoid precursors or analogues can provide insights into stereoselective synthesis strategies.

Methods for asymmetric synthesis of flavonoid-like compounds include the asymmetric addition of phenol (B47542) nucleophiles to benzopyrylium salts using chiral anion phase-transfer catalysis. acs.org This approach mimics the proposed biosynthesis of some flavonoids and allows for the enantioselective construction of C-C bonds. acs.org Other asymmetric methods for synthesizing related structures like flavanones and chromanones involve asymmetric hydrogenation of flavones, intramolecular conjugate addition, and reactions involving oxocarbenium ions, often employing chiral metal catalysts or organocatalysts. researchgate.netthieme-connect.commdpi.comnih.gov These principles could potentially be adapted or provide inspiration for the stereoselective synthesis of complex this compound derivatives if chirality is introduced through derivatization.

Structure-Activity Relationship (SAR) Driven Analog Design for Optimized Interaction Profiles

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and natural product research to understand how modifications to a molecule's structure affect its biological activity. gardp.orgwikipedia.orgcollaborativedrug.comresearchgate.net By analyzing the SAR of this compound and its derivatives, researchers can design analogues with potentially optimized interaction profiles for specific biological targets. gardp.orgmdpi.com

SAR studies of flavonoids in general have shown that glycosylation can influence various biological activities, sometimes reducing activity (e.g., antioxidant, antibacterial) and sometimes enhancing it (e.g., anti-HIV). acs.org The position and type of sugar moiety are critical factors. For instance, in the context of AGE formation inhibition, glycosylation at the C-7 position of flavones improved activity, while glycosylation at the C-4' position decreased it. nih.gov

For this compound, computational studies comparing it to known drugs have provided insights into potential interactions with biological targets. mdpi.com These studies suggest that this compound's structural features contribute to its binding stability and interaction profiles. mdpi.com SAR-driven design would involve making targeted structural modifications to the this compound core or its appended groups (like glycosyl or methyl moieties) and evaluating the biological effects of these new analogues. This iterative process helps identify key structural determinants of activity and guides the synthesis of compounds with improved potency, selectivity, or other desirable properties. gardp.orgwikipedia.orgcollaborativedrug.com

Mechanistic Research on Isoetin S Biological Activities in Vitro and Cellular Studies

Mechanisms of Antioxidant Action

Antioxidants play a crucial role in mitigating cellular damage caused by oxidative stress, a state resulting from an imbalance between reactive oxygen species (ROS) production and the cellular antioxidant defense system. Research into Isoetin's antioxidant mechanisms has primarily focused on its potential to counteract oxidative damage in cellular models.

Neuroprotective Effects Against Oxidative Stress in Neuronal Cell Lines

Oxidative stress is a significant factor in the pathogenesis of neurodegenerative diseases. Studies on related flavonoids, such as Fisetin (B1672732) and β-asarone, have demonstrated neuroprotective effects in neuronal cell lines like PC12 by suppressing oxidative stress and promoting neuronal survival mdpi.comneurologyletters.commdpi.comfrontiersin.org. These compounds have shown the ability to reduce ROS levels and improve cell viability in models of oxidative damage mdpi.comfrontiersin.org. In silico studies suggest this compound may possess neuroprotective potential by inhibiting proteins involved in neuroinflammatory and apoptotic pathways, processes often triggered by oxidative stress biointerfaceresearch.com. Furthermore, computational predictions indicate that this compound may be able to cross the blood-brain barrier, which is a crucial factor for compounds targeting the central nervous system biointerfaceresearch.com.

Enhancement of Cell Viability in Oxidative Stress Models (e.g., Amyloid-beta Peptide Exposure)

Oxidative stress models, such as those involving exposure to amyloid-beta (Aβ) peptide, are used to study neurodegenerative processes. Aβ accumulation is known to induce oxidative stress, contributing to neuronal damage and cell death nih.govnih.govmdpi.com. Research on other compounds has shown that mitigating Aβ-induced oxidative stress can improve cell viability in neuronal models frontiersin.org. While direct experimental data on this compound's effects on cell viability in Aβ-exposed cells were not explicitly detailed in the provided information, the potential neuroprotective effects suggested by in silico studies against targets involved in neurodegenerative pathways, including those related to apoptosis and neuroinflammation, imply a potential to enhance cell viability under oxidative stress conditions biointerfaceresearch.com.

Modulation of Intracellular Reactive Oxygen Species (ROS) Levels

Intracellular ROS levels are key indicators of oxidative stress. Various stimuli can lead to elevated intracellular ROS researchgate.netfrontiersin.orgrsc.org. Antioxidants can modulate these levels by scavenging free radicals or enhancing the endogenous antioxidant defense system neurologyletters.commdpi.com. Studies on other flavonoids have shown their capacity to reduce cellular ROS levels induced by oxidative insults mdpi.comneurologyletters.commdpi.com. Although specific experimental data detailing this compound's direct modulation of intracellular ROS levels in cellular studies were not extensively provided, its potential role as an antioxidant and neuroprotective agent in the context of oxidative stress suggests an interaction with cellular ROS.

Role in Cellular Redox Homeostasis

Cellular redox homeostasis is a dynamic process crucial for maintaining the balance between oxidizing and reducing reactions within cells nih.govnih.gov. This balance is essential for regulating various biological responses and events nih.gov. Antioxidant systems, including both enzymatic and non-enzymatic components, play a vital role in governing redox homeostasis mdpi.comfrontiersin.org. While the provided information mentions this compound in the context of homeostasis maintenance jensenlab.org, detailed experimental data specifically elucidating this compound's precise role and mechanisms in maintaining cellular redox homeostasis were not available.

Enzyme Inhibition Studies and Molecular Interactions

Enzyme inhibition studies are critical for understanding the potential therapeutic mechanisms of a compound. This compound has been investigated for its ability to inhibit enzymes, particularly transferases.

Multitargeted Inhibition of Transferase Enzymes (e.g., Pentapharmacological Transferase Inhibition)

This compound has been identified as a potential multitargeted inhibitor of transferase enzymes through computational studies mdpi.comresearchgate.net. Specifically, in silico screening and molecular docking studies have explored this compound's inhibitory potential against five transferase proteins implicated in breast cancer: 1A52, 3PP0, 4EJN, 4I23, and 7R9V mdpi.comresearchgate.netnih.gov. These studies suggest that this compound may act as a pentapharmacological transferase inhibitor, demonstrating superior binding and docking scores compared to the FDA-approved drug Tucatinib against these targets mdpi.comresearchgate.netnih.gov.

The molecular interactions driving this inhibition involve the formation of hydrogen bonds and hydrophobic interactions with key amino acid residues in the active sites of the target enzymes mdpi.com. For instance, interactions with residues such as ASN38, GLU56, and THR42 were observed for the 1A52 complex, while interactions with ASP26, LYS745, and GLN804 were noted for the 3PP0 complex mdpi.com. Molecular interaction fingerprints revealed significant interactions with residues including LEU, MET, PHE, ASP, ASN, and THR mdpi.com.

Molecular dynamics simulations have further indicated the stability of the complexes formed between this compound and these transferase proteins mdpi.comresearchgate.netresearchgate.netnih.gov. The docking scores obtained in these studies highlight this compound's strong binding affinity for these transferases.

Protein PDB IDThis compound Docking Score (kcal/mol)Tucatinib Docking Score (kcal/mol)
1A52-9.901 to -13.903-4.875 to -10.948
3PP0-9.901 to -13.903-4.875 to -10.948
4EJN-9.901 to -13.903-4.875 to -10.948
4I23-9.901 to -13.903-4.875 to -10.948
7R9V-9.901 to -13.903-4.875 to -10.948
mdpi.comresearchgate.netnih.gov

Beyond these five targets, this compound has also been predicted to act as an inhibitor for several cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2C9, and CYP2D6), which are a major class of transferase enzymes involved in drug metabolism mdpi.com.

These computational findings suggest that this compound holds promise as a multitargeted transferase inhibitor, although experimental validation is necessary to confirm these in silico predictions nih.gov.

Inhibition Profile Against Major Cytochrome P450 (CYP450) Isoforms (CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4)

Cytochrome P450 (CYP450) enzymes are a superfamily of proteins crucial for the metabolism of a wide range of endogenous and exogenous compounds, including many drugs. nih.gov Inhibition of these enzymes by co-administered substances can lead to significant drug-drug interactions, affecting drug efficacy and safety. nih.gov Research has investigated this compound's inhibitory effects on major human CYP450 isoforms, specifically CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4. mdpi.com

Studies evaluating the inhibitory potential of natural compounds on CYP isoforms have shown varying degrees of inhibition. For instance, an extract containing fisetin, a flavonoid structurally related to this compound, demonstrated potent inhibitory activity against CYP2C9, CYP2C19, and CYP1A2, with weaker inhibition of CYP3A4 and CYP2D6. nih.gov Fisetin itself showed potent inhibition against CYP2C19, CYP1A2, and CYP2C9, moderate inhibition of CYP2D6, and weak inhibition of CYP3A4. nih.gov While direct data specifically on this compound's comprehensive inhibition profile across all these isoforms in a single study was not immediately available in the search results, the information on related flavonoids like fisetin suggests that this compound, being a flavonoid, could potentially interact with these enzymes. Further specific research on this compound is needed to fully characterize its precise inhibition profile against these major CYP450 isoforms.

Data from predictive ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) models can offer preliminary insights into potential CYP interactions. For example, one such model predicted this compound as a potential CYP1A2 inhibitor and substrate, and also indicated potential interactions with other CYP isoforms like CYP2C19, CYP2C9, CYP2D6, and CYP3A4, though with varying predicted inhibition probabilities. bidd.group

Inhibition of Tyrosinase Activity

Tyrosinase is a key enzyme in the biosynthesis of melanin, the primary pigment found in skin, hair, and eyes. genominfo.orgijper.org Inhibitors of tyrosinase are of interest for their potential applications in treating hyperpigmentation disorders. genominfo.orgijper.org Research has explored the ability of this compound to inhibit tyrosinase activity.

Studies have investigated various natural compounds for their tyrosinase inhibitory potential. For example, some synthesized compounds have shown remarkable tyrosinase inhibition activity in vitro, with IC50 values comparable to or better than standard inhibitors like kojic acid. researchgate.net Molecular docking studies are often used to understand the binding interactions between potential inhibitors and the tyrosinase enzyme. genominfo.orgijper.orgresearchgate.net These studies can reveal how a compound might interact with the active site of tyrosinase, which contains copper ions essential for its activity. ijper.org Inhibitors often work by chelating with these copper ions or interfering with substrate binding. ijper.org

While the search results confirm that tyrosinase inhibition is a relevant area of research for natural phenolic compounds genominfo.orgijper.orgresearchgate.netresearchgate.net, specific detailed findings on this compound's tyrosinase inhibitory activity, including IC50 values and mechanistic details from in vitro studies, were not prominently featured. Research on structurally related compounds and the general mechanisms of tyrosinase inhibition by flavonoids support the rationale for investigating this compound in this context.

Aldose Reductase Inhibitory Activity and QSAR Correlations

Aldose reductase (AR) is an enzyme in the polyol pathway, which has been implicated in the development of diabetic complications such as nephropathy, neuropathy, retinopathy, and cataracts. researchgate.netscholarsresearchlibrary.com Inhibitors of aldose reductase are being investigated as potential therapeutic agents for these conditions. researchgate.netscholarsresearchlibrary.com Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a relationship between the chemical structure of compounds and their biological activity, which can help in designing more potent inhibitors.

Research has focused on identifying natural compounds with aldose reductase inhibitory activity. researchgate.netscholarsresearchlibrary.com Molecular docking studies are frequently employed to analyze the binding interactions between inhibitors and the aldose reductase enzyme, providing insights into the mechanism of inhibition. researchgate.netscholarsresearchlibrary.comresearchgate.net These studies can identify key amino acid residues in the enzyme's active site that are involved in binding with the inhibitor. researchgate.netresearchgate.net

Modulation of Inflammatory Enzyme Expression (e.g., Inducible Nitric Oxide Synthase (iNOS), Cyclooxygenase-2 (COX-2))

Inflammation is a complex biological response involving the activation of various enzymes and signaling pathways. Inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are two key enzymes that play significant roles in the inflammatory process by producing pro-inflammatory mediators like nitric oxide and prostaglandins, respectively. researchgate.netontosight.ai Modulation of the expression or activity of these enzymes is a target for anti-inflammatory therapies.

Studies have investigated the effects of various compounds on the expression of iNOS and COX-2 in cellular models of inflammation. For example, some compounds have been shown to inhibit the expression of COX-2 induced by inflammatory stimuli. researchgate.net Molecular docking studies can provide insights into the potential interactions of compounds with enzymes like COX-2. researchgate.net

While the search results indicate that modulation of iNOS and COX-2 expression is a relevant area of research for compounds with potential anti-inflammatory properties researchgate.netontosight.aiuclouvain.be, specific detailed findings on this compound's effects on the expression of these particular enzymes in in vitro or cellular studies were not explicitly found. However, the general understanding of flavonoids' potential anti-inflammatory activities suggests that this compound could be a candidate for such investigations.

Anti-inflammatory Signaling Pathway Modulation (in vitro, cellular)

Beyond the modulation of individual enzymes, research also explores how compounds like this compound might influence broader anti-inflammatory signaling pathways within cells. This involves examining their effects on the production of pro-inflammatory mediators and the regulation of cellular immune responses.

Suppression of Pro-inflammatory Mediators

Pro-inflammatory mediators, such as cytokines (e.g., TNF-α, IL-6), chemokines, and prostaglandins, are signaling molecules that orchestrate the inflammatory response. researchgate.net Suppressing the production or activity of these mediators is a common strategy for mitigating inflammation.

Studies on various natural compounds have demonstrated their ability to suppress the release of pro-inflammatory mediators in cellular models, often in response to inflammatory stimuli like lipopolysaccharide (LPS). researchgate.net This suppression can occur through the modulation of various signaling pathways.

Regulation of Cellular Immune Responses (e.g., Macrophage Activation)

Research in cellular models, such as activated macrophages, is used to investigate the immunomodulatory effects of compounds. Studies might examine markers of macrophage activation and the production of inflammatory factors. genominfo.orgresearchgate.netlipidmaps.org

While the search results highlight the importance of regulating cellular immune responses, including macrophage activation, in the context of inflammation genominfo.orgresearchgate.netlipidmaps.org, specific detailed findings on this compound's direct effects on macrophage activation or other cellular immune responses were not explicitly found.

Crosstalk with Key Inflammatory Transcription Factors (e.g., NF-κB, Nrf2 Pathways)

Inflammation is a complex biological process involving the activation of various signaling pathways and transcription factors. Key among these are Nuclear Factor-kappa B (NF-κB) and Nuclear factor erythroid 2-related factor 2 (Nrf2), which play crucial roles in regulating the expression of pro-inflammatory and antioxidant genes, respectively. Studies have explored the potential of compounds like this compound to modulate these pathways.

The NF-κB pathway is a central regulator of inflammatory responses, controlling the transcription of numerous pro-inflammatory genes. nih.govfrontiersin.org Its activation is often triggered by inflammatory stimuli, leading to the nuclear translocation of NF-κB dimers and subsequent gene expression. nih.govmdpi.com The Nrf2-Keap1 pathway, on the other hand, is a primary defense mechanism against oxidative stress and inflammation. mdpi.com Nrf2 activation leads to the transcription of antioxidant and cytoprotective enzymes. mdpi.com

Research indicates a complex interplay between the NF-κB and Nrf2 pathways, where Nrf2 activation can potentially inhibit NF-κB signaling, contributing to anti-inflammatory effects. mdpi.comfrontiersin.org Conversely, NF-κB can also influence Nrf2 activity. frontiersin.org While the provided search results discuss the interplay between NF-κB and Nrf2 in the context of inflammation and the effects of other compounds like isovitexin (B1672635) and apple polyphenols on these pathways mdpi.commdpi.comfrontiersin.orgijbs.comunimi.it, direct mechanistic research specifically detailing this compound's crosstalk with NF-κB and Nrf2 pathways in inflammatory contexts was not explicitly found within the provided snippets. One snippet mentions this compound in the context of anti-inflammatory and antiviral mechanisms, potentially associated with transcription factors like AP-1/c-Jun and c-Fos jensenlab.org, but does not specifically detail interactions with NF-κB or Nrf2.

Antiproliferative and Cytotoxic Mechanisms in Cancer Cell Lines (in vitro)

In vitro studies are fundamental in evaluating the potential of compounds like this compound as anticancer agents by examining their effects on cancer cell proliferation and viability. epo-berlin.comfrontiersin.org These studies provide insights into the mechanisms by which a compound might inhibit cancer cell growth or induce cell death.

Effects on Cell Proliferation and Viability

Cell proliferation refers to the increase in cell number through regulated cell growth and division, a process often deregulated in cancer. bio-rad-antibodies.com Cell viability assays measure the proportion of live, healthy cells in a population. bio-rad-antibodies.com Compounds with antiproliferative or cytotoxic effects can reduce cell proliferation and decrease cell viability. epo-berlin.com

Studies have investigated the effects of this compound and its derivatives on the proliferation and viability of various cancer cell lines. For instance, this compound 5'-methyl ether demonstrated cytotoxicity against human lung cancer cell line A549, human skin melanoma SK-Mel-2, and mouse melanoma B16F1. researchgate.net The cytotoxicity was quantified by IC50 values, representing the concentration of the compound required to inhibit cell growth by 50%. epo-berlin.com

Data on the antiproliferative effects of this compound 5'-methyl ether are presented in the table below:

Cell LineIC50 (µg/mL)
Human lung cancer (A549)0.92
Human skin melanoma (SK-Mel-2)8.0
Mouse melanoma (B16F1)7.23

These results indicate that this compound 5'-methyl ether exhibits varying degrees of cytotoxicity across different cancer cell lines in vitro. researchgate.net

Mechanisms of Cytotoxicity in Human Lung Cancer, Human Skin Melanoma, and Mouse Melanoma Cell Lines

Understanding the mechanisms by which this compound exerts its cytotoxic effects on cancer cells is crucial for assessing its potential as a therapeutic agent. In human lung cancer (A549), human skin melanoma (SK-Mel-2), and mouse melanoma (B16F1) cell lines, this compound 5'-methyl ether has shown cytotoxic activity. researchgate.net

While the search results confirm the cytotoxicity of this compound 5'-methyl ether against these cell lines with specific IC50 values researchgate.net, detailed molecular mechanisms underlying this cytotoxicity, such as induction of apoptosis, cell cycle arrest, or interference with specific signaling pathways in these particular cell lines, were not extensively described in the provided snippets. Research on other flavonoids like fisetin has explored mechanisms such as cell cycle alteration, apoptosis induction, and modulation of signaling pathways in various cancer types, including lung cancer and melanoma nih.gov, but these findings are not directly attributed to this compound.

Selectivity in Antiproliferative Effects on Specific Cancer Cells (e.g., Colon Cancer Cells)

Selectivity is a critical aspect of potential anticancer agents, ideally targeting cancer cells while sparing normal cells. Studies often compare the effects of a compound on different cancer cell lines and normal cells to assess its selectivity profile.

While the provided information highlights the cytotoxicity of this compound 5'-methyl ether against lung cancer and melanoma cell lines researchgate.net, its selective effects, particularly on colon cancer cells as mentioned in the outline, were not detailed in the search results concerning this compound itself. Research on other compounds has investigated antiproliferative effects and selectivity in colon cancer cell lines nih.govnih.govmdpi.comrsc.orgnih.gov, but this information does not directly address this compound's selectivity profile. A study on gold (III) derivatives, for instance, discusses their cytotoxicity and selectivity towards colon cancer cells, noting their ability to overcome cisplatin (B142131) resistance mdpi.com. Another study on fisetin mentions its effectiveness against human colon cancer cell lines nih.gov. However, specific data on this compound's selective antiproliferative effects on colon cancer cells compared to other cell types were not found.

Potential Interactions with Microtubule Polymerization

Microtubules are essential components of the cytoskeleton involved in various cellular processes, including cell division. aps.orgelifesciences.org Compounds that interfere with microtubule polymerization can disrupt cell division and lead to cell death, making them potential anticancer agents. mdpi.comnih.gov

Computational and Theoretical Investigations of Isoetin

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in virtual screening and understanding the structural basis of a ligand's activity against a protein target.

To explore the therapeutic potential of Isoetin, multitargeted docking simulations have been conducted against several proteins implicated in diseases like breast cancer. mdpi.comnih.gov A notable study investigated this compound's binding affinity against five specific transferase proteins, which are crucial in cancer progression. mdpi.comnih.gov The simulations revealed that this compound exhibits strong binding affinity, with docking scores ranging from -9.901 to -13.903 kcal/mol across the selected targets. mdpi.com These scores suggest a high potential for inhibitory activity. The binding affinities, calculated as docking scores, for this compound against these disease-related proteins are detailed below. mdpi.com

Protein Target (PDB ID)Docking Score (kcal/mol)Binding Free Energy (ΔG_binding) (kcal/mol)
1A52-10.397-31.81
3PP0-10.399-37.04
4EJN-9.901-47.31
4I23-9.639-36.8
7R9V-13.903-44.38

The stability of the this compound-protein complex is governed by a network of non-covalent interactions. Analysis of the docked poses reveals that this compound engages with protein targets through a combination of hydrogen bonds, hydrophobic interactions, and potentially π-π stacking. mdpi.com The hydroxyl groups on the flavone (B191248) structure of this compound act as hydrogen bond donors and acceptors, forming crucial connections with polar amino acid residues. mdpi.com Hydrophobic interactions are also significant, particularly with residues like Leucine (Leu) and Methionine (Met), indicating that parts of the this compound molecule are situated in non-polar regions of the binding pocket. mdpi.com The aromatic rings of the flavone structure allow for favorable π-π stacking interactions with aromatic amino acid residues such as Phenylalanine (Phe), further anchoring the ligand in the binding site. mdpi.com

Interaction fingerprint analysis has identified specific amino acid residues that are critical for the binding of this compound. mdpi.com Key interactions have been observed with residues such as Leucine (Leu), Methionine (Met), Phenylalanine (Phe), Aspartic Acid (Asp), Asparagine (Asn), and Threonine (Thr). mdpi.com The interactions with Leu, Met, and Phe are predominantly hydrophobic, while Asp, Asn, and Thr are involved in forming hydrogen bonds that stabilize the complex. mdpi.com The identification of these key residues provides a detailed map of the binding pocket and highlights the specific molecular forces driving the interaction. mdpi.com

Molecular Dynamics (MD) Simulations for Complex Stability and Conformational Analysis

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time. This technique simulates the movements of atoms and molecules, providing crucial information on the stability and conformational fluctuations of the complex.

To assess the stability of this compound within the binding pockets of its target proteins, 100-nanosecond MD simulations have been performed. mdpi.comnih.gov The results from these simulations indicated that the this compound-protein complexes exhibited minimal deviations and fluctuations throughout the simulation period. mdpi.comnih.gov This low level of fluctuation is a strong indicator of a stable binding mode. Furthermore, the stability was quantified using Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations, which confirmed a superior binding stability for this compound. mdpi.comnih.gov The strong binding free energy values, such as -47.31 kcal/mol for the 4EJN complex and -44.38 kcal/mol for the 7R9V complex, underscore the thermodynamic favorability and stability of these interactions. mdpi.com

The role of water molecules in the binding pocket is a critical factor in ligand binding affinity. WaterMap simulations are a computational tool used to identify the location and thermodynamic properties of water molecules within a binding site. mdpi.com For this compound, 5-nanosecond WaterMap simulations were conducted to identify hydration sites and their interactions. mdpi.comnih.gov This analysis helps to locate "unhappy" or high-energy water molecules that can be displaced by a ligand. By modifying the ligand to occupy these hydration sites, it is possible to achieve a significant gain in binding affinity. The identification of various hydration sites in the protein targets for this compound provides a strategic avenue for the future optimization of its structure to enhance its therapeutic efficacy. mdpi.com

Radius of Gyration (Rg) Analysis of Protein Structure upon Binding

The Radius of Gyration (Rg) is a key parameter in computational biochemistry that quantifies the compactness of a protein's structure. researchgate.net It is calculated as the root-mean-square distance of the protein's atoms from its center of mass. researchgate.net A lower Rg value typically indicates a more compact and stable protein structure, while a higher value suggests a more extended or unfolded conformation. researchgate.net

In the context of ligand binding, monitoring the Rg of a protein-ligand complex over time during a molecular dynamics (MD) simulation can reveal important information about the conformational stability of the protein upon binding to a molecule like this compound. A stable Rg trajectory for the this compound-protein complex would suggest that the binding event does not induce significant unfolding or destabilizing conformational changes in the protein. Conversely, significant fluctuations or an increase in the average Rg value might indicate that the binding of this compound leads to structural perturbations. researchgate.net Such analyses are crucial for understanding the structural consequences of molecular recognition events.

Hydrogen Bond Occupancy Analysis

Hydrogen bonds are critical non-covalent interactions that play a pivotal role in the stability of protein-ligand complexes. ugm.ac.idugm.ac.id Hydrogen bond occupancy analysis, performed on trajectories from molecular dynamics simulations, calculates the percentage of time specific hydrogen bonds are maintained between the ligand (this compound) and the protein's amino acid residues. ugm.ac.idresearchgate.netresearchgate.net

A high occupancy percentage (often considered significant above 50%, though the threshold can vary) indicates a stable and persistent hydrogen bond, which is a strong contributor to the binding affinity and specificity of the ligand. reddit.com By identifying which amino acid residues of the protein form stable hydrogen bonds with the hydroxyl groups and oxygen atoms of the this compound molecule, researchers can pinpoint the key interactions that anchor the ligand in the binding pocket. ugm.ac.idugm.ac.id This information is invaluable for understanding the molecular basis of binding and for guiding the rational design of more potent derivatives.

While the methodology is well-established for flavonoids, specific hydrogen bond occupancy data for the interaction of this compound with a particular protein target has not been detailed in the available search results. ugm.ac.idugm.ac.id

Free Energy Calculations for Binding Affinity (e.g., Molecular Mechanics/Generalized Born Surface Area – MM/GBSA)

Estimating the binding affinity between a ligand and a protein is a central goal of computational drug discovery. The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a popular approach for calculating the free energy of binding. nih.govnih.govrsc.orgfrontiersin.org This method combines molecular mechanics energy calculations with continuum solvation models to provide a more accurate estimation of binding affinity than simple docking scores. nih.govnih.gov

The MM/GBSA calculation typically involves the following energy components:

Van der Waals energy: Contributions from attractive and repulsive forces between atoms.

Electrostatic energy: Interactions between charged atoms.

Polar solvation energy: The energy cost of solvating the molecule in a polar solvent like water, calculated using the Generalized Born model.

Nonpolar solvation energy: The energy related to the hydrophobic effect, often estimated from the solvent-accessible surface area (SASA).

The binding free energy (ΔG_bind) is then calculated by comparing the free energy of the protein-ligand complex with the free energies of the protein and ligand alone. A more negative ΔG_bind value indicates a stronger and more favorable binding interaction.

Specific MM/GBSA calculations providing the binding free energy of this compound with a protein target are not present in the currently available literature.

Quantum Chemical Studies and Electronic Properties

Quantum chemical methods, particularly Density Functional Theory (DFT), provide profound insights into the electronic structure and reactivity of molecules. core.ac.uk These studies go beyond classical molecular mechanics to describe the electron distribution and orbital interactions within the this compound molecule itself.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. core.ac.uk For a molecule like this compound, DFT can be used to optimize its three-dimensional geometry and to calculate a wide range of electronic properties. irjweb.commdpi.com By analyzing the electron density distribution, DFT can help identify which parts of the molecule are electron-rich or electron-poor, providing clues about its chemical reactivity and how it might interact with a biological target. mdpi.com These calculations are fundamental for understanding the intrinsic properties of this compound that govern its biological activity.

Analysis of Ionization Potential (IP) and Highest Occupied Molecular Orbital–Lowest Unoccupied Molecular Orbital (HOMO-LUMO) Gaps

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. irjweb.comyoutube.comthaiscience.info

HOMO: The energy of the HOMO is related to the molecule's ability to donate an electron. A higher HOMO energy suggests a better electron donor. irjweb.com This is directly related to the Ionization Potential (IP) , which is the energy required to remove an electron from a molecule.

LUMO: The energy of the LUMO is related to the molecule's ability to accept an electron. A lower LUMO energy indicates a better electron acceptor. irjweb.com This is related to the Electron Affinity (EA) .

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that reflects the chemical stability and reactivity of the molecule. irjweb.comyoutube.com A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap suggests that the molecule is more reactive.

For flavonoids like this compound, these parameters are particularly relevant for understanding their antioxidant properties, as electron donation is a key mechanism for scavenging free radicals. mdpi.com

Specific DFT calculations detailing the Ionization Potential and HOMO-LUMO gap for this compound were not found in the search results. A hypothetical data table is presented below for illustrative purposes.

ParameterEnergy (eV)Description
EHOMO-Energy of the Highest Occupied Molecular Orbital
ELUMO-Energy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap (ΔE)-ΔE = ELUMO - EHOMO
Ionization Potential (IP)-Energy required to remove an electron
Electron Affinity (EA)-Energy released when an electron is added

Note: The values in this table are placeholders as no specific data for this compound was found.

Electrostatic Surface Potential (ESP) Analysis and Charge Distribution

The Electrostatic Surface Potential (ESP) map is a visual representation of the charge distribution on the surface of a molecule. researchgate.netnih.govnih.gov It is calculated by mapping the electrostatic potential onto the molecule's electron density surface. ESP maps are color-coded to indicate different regions of charge: researchgate.netnih.gov

Red: Regions of negative electrostatic potential, which are typically rich in electrons and are favorable sites for electrophilic attack. In this compound, these would be expected around the oxygen atoms of the hydroxyl and carbonyl groups.

Blue: Regions of positive electrostatic potential, which are electron-poor and represent sites for nucleophilic attack. These are often found around the hydrogen atoms of the hydroxyl groups.

Green/Yellow: Regions of neutral or intermediate potential.

The ESP map provides a powerful tool for understanding and predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions, between this compound and its biological targets. researchgate.netnih.gov It gives a holistic view of the molecule's charge landscape, which is crucial for molecular recognition. nih.gov

Spin Density Distribution and Frontier Molecular Orbital Theory for Radical Species

Computational chemistry provides powerful tools for understanding the reactivity and stability of molecules like this compound, particularly after they have been converted into radical species during antioxidant processes. Frontier Molecular Orbital (FMO) theory and Spin Density Distribution (SDD) analysis are central to these investigations. nih.gov

FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO (EHOMO) indicates a molecule's ability to donate an electron, a key step in many antioxidant mechanisms. A higher EHOMO value suggests a greater electron-donating capacity. frontiersin.org The energy of the LUMO (ELUMO) relates to the ability to accept an electron. The difference between these two energies, the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's chemical stability and reactivity. nih.gov A smaller gap generally implies higher reactivity.

Density Functional Theory (DFT) calculations for this compound have provided insights into these properties. These analyses show that this compound possesses a notable charge asymmetry and a higher charge heterogeneity compared to other flavonoids, which may contribute to more specific and selective molecular interactions in biological systems. mdpi.com The HOMO-LUMO gap is a key parameter derived from these calculations, indicating its relative chemical stability. mdpi.com For flavonoid radicals, the analysis extends to the Singly Occupied Molecular Orbital (SOMO), which is critical for understanding the radical's reactivity.

Spin density distribution analysis complements FMO theory by mapping the delocalization of the unpaired electron across the radical's structure. nih.gov After a flavonoid like this compound donates a hydrogen atom or an electron to neutralize a free radical, it becomes a radical itself. The stability of this newly formed flavonoid radical is paramount to its antioxidant efficacy; a stable radical is less likely to propagate further radical chain reactions. High stability is achieved when the unpaired electron (spin) is not confined to a single atom (like the oxygen from which a hydrogen was donated) but is delocalized over the entire molecule through the π-conjugated system. researchgate.net Computational models generate maps showing the spin density, where a lower spin density at the initial radical center and wider distribution across the A and C rings indicate greater delocalization and, consequently, a more stabilized and less reactive flavonoid radical. researchgate.net

Evaluation of Thermodynamic Parameters for Reaction Mechanisms

The antioxidant activity of flavonoids like this compound is primarily attributed to their ability to neutralize reactive free radicals. Computational studies are essential for elucidating the specific mechanisms through which this occurs. Three primary pathways are generally considered for the direct scavenging of free radicals: Hydrogen Atom Transfer (HAT), Electron Transfer–Proton Transfer (ET-PT), and Sequential Proton Loss Electron Transfer (SPLET). nih.govnih.gov The thermodynamic viability of each pathway can be evaluated by calculating key energy parameters using quantum chemical methods. frontiersin.org

The Hydrogen Atom Transfer (HAT) mechanism is a one-step process where the flavonoid antioxidant donates a hydrogen atom to a free radical. Its feasibility is primarily assessed by the Bond Dissociation Enthalpy (BDE). A lower BDE for a specific hydroxyl (O-H) group indicates a weaker bond, making hydrogen donation more favorable. frontiersin.org

The Electron Transfer–Proton Transfer (ET-PT) mechanism is a two-step process. First, an electron is transferred from the flavonoid to the radical, forming a flavonoid radical cation. This is followed by the transfer of a proton to the radical anion. The key parameters for this pathway are the Ionization Potential (IP), which governs the initial electron transfer, and the Proton Dissociation Enthalpy (PDE) of the resulting radical cation. nih.gov

The Sequential Proton Loss Electron Transfer (SPLET) mechanism also involves two steps but in the reverse order. First, the flavonoid loses a proton to the surrounding medium, forming a flavonoid anion. This is followed by the transfer of an electron from the anion to the free radical. This pathway is highly dependent on the solvent's pH and polarity. The relevant thermodynamic parameters are Proton Affinity (PA) and Electron Transfer Enthalpy (ETE) of the flavonoid anion. nih.gov

By calculating these parameters for each of this compound's five hydroxyl groups, researchers can predict the most likely antioxidant mechanism under different conditions (e.g., in non-polar vs. polar solvents). For many flavonoids, HAT is favored in the gas phase and non-polar solvents, while SPLET often becomes the dominant mechanism in polar, aqueous solutions. frontiersin.org

Table 1: Thermodynamic Parameters for Antioxidant Mechanisms

ParameterAbbreviationAssociated MechanismDescription
Bond Dissociation EnthalpyBDEHATThe enthalpy change required to break an O-H bond homolytically.
Ionization PotentialIPET-PTThe energy required to remove an electron from the neutral molecule.
Proton Dissociation EnthalpyPDEET-PTThe enthalpy change for the deprotonation of the flavonoid radical cation.
Proton AffinityPASPLETThe enthalpy change associated with the deprotonation of the neutral flavonoid.
Electron Transfer EnthalpyETESPLETThe enthalpy change for the electron donation from the flavonoid anion.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and its Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. jmaterenvironsci.com For this compound and its derivatives, QSAR studies are instrumental in predicting their therapeutic potential and guiding the synthesis of new, more potent analogues.

A key application of QSAR for flavonoids has been in the study of aldose reductase (ALR2) inhibition. ALR2 is an enzyme implicated in the long-term complications of diabetes, and its inhibition is a significant therapeutic goal. mdpi.com In these studies, a dataset of flavonoid derivatives with experimentally determined inhibitory activities (typically expressed as IC₅₀ values) is used to build a predictive model. researchgate.net

Various statistical methods are employed to construct the QSAR models, including Multiple Linear Regression (MLR), Partial Least Squares (PLS), and non-linear methods like Artificial Neural Networks (ANN). jmaterenvironsci.comresearchgate.net These methods generate an equation that links one or more calculated molecular descriptors (representing structural features) to the observed biological activity. The quality and predictive power of the resulting model are evaluated using statistical metrics such as the coefficient of determination (R²), the cross-validated correlation coefficient (Q² or R²cv), and the predictive correlation coefficient for an external test set (R²pred). ijpbs.com A robust QSAR model can then be used to predict the aldose reductase inhibitory activity of virtual this compound derivatives before they are synthesized, saving time and resources. jmaterenvironsci.com

Table 2: Example of Statistical Results for a Flavonoid QSAR Model This table represents typical statistical values for a robust QSAR model and is for illustrative purposes.

Statistical ParameterValueDescription
R² (Coefficient of Determination)0.935A measure of how well the model fits the training set data.
Q² (Cross-validated R²)0.863An indicator of the model's internal predictive ability.
R²pred (Predictive R² for Test Set)0.847An indicator of the model's ability to predict the activity of new compounds.
F-test value65.4A statistical test of the model's significance.

Correlation of Molecular Descriptors with Observed Biological Activities

The foundation of any QSAR model is the selection of molecular descriptors that effectively capture the structural features responsible for biological activity. researchgate.net These descriptors are numerical values calculated from the molecular structure and can be categorized as constitutional, topological, physicochemical, or quantum-chemical. researchgate.net

For flavonoid activity, several key descriptors have been identified. The number and position of hydroxyl groups are consistently shown to be critical for antioxidant and enzyme-inhibitory activities. drugdesign.org Physicochemical properties like lipophilicity (LogP) and molar refractivity (MR) are often included in models as they relate to a compound's ability to cross cell membranes and interact with a target's binding site. jmaterenvironsci.com

In Silico Screening and Virtual Library Design for Novel Bioactive Analogues

In silico (computer-based) screening has become a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries against biological targets. researchgate.net this compound has been identified through such methods as a promising bioactive compound. In one comprehensive study, in silico screening of a natural compound library against several transferase proteins implicated in breast cancer identified this compound as a potent multi-targeted inhibitor. mdpi.com

The process typically begins with high-throughput virtual screening (VS), where computational docking is used to predict the binding affinity of thousands or millions of compounds to the three-dimensional structure of a target protein. mdpi.com In the case of this compound's discovery as a potential breast cancer therapeutic, it demonstrated superior docking scores (ranging from -9.901 to -13.903 kcal/mol) against five different transferase proteins compared to the FDA-approved drug Tucatinib. mdpi.com These strong binding affinities suggested that this compound could effectively inhibit these key proteins. mdpi.com

Following initial screening, further computational analyses like molecular dynamics (MD) simulations are performed on the top "hits" to assess the stability of the ligand-protein complex over time. For this compound, MD simulations confirmed that its complexes with the target proteins exhibited minimal fluctuations, indicating stable and sustained binding. mdpi.com

Furthermore, the this compound structure serves as an excellent scaffold for the design of novel virtual libraries. mdpi.comdrugdesign.org Using computational methods, researchers can enumerate a vast number of virtual this compound analogues by adding different functional groups at various positions on its flavonoid core. nih.gov These virtual libraries can then be screened in silico to identify derivatives with potentially enhanced activity, improved selectivity, or more favorable pharmacokinetic (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. mdpi.com This approach accelerates the discovery of new lead compounds based on the promising this compound scaffold. researchgate.net

Computational Molecular Evolution Studies Relevant to Flavonoid Biosynthesis

While not focused on this compound alone, computational molecular evolution studies provide fundamental insights into the origins of the biosynthetic pathway that produces it and all other flavonoids. The flavonoid pathway is understood to be a crucial adaptation for terrestrial life in plants. researchgate.net Computational analyses of gene and protein sequences across the plant kingdom have been instrumental in reconstructing the evolutionary history of this pathway.

These studies suggest that the key enzymes for flavonoid biosynthesis arose from enzymes involved in more ancient, primary metabolic pathways, primarily fatty acid metabolism. ijpbs.com The evolutionary process is thought to have been driven by events of gene duplication followed by neofunctionalization, where one copy of the duplicated gene retains its original function while the other accumulates mutations that give rise to a new enzymatic activity. researchgate.net

Phylogenetic analyses, which reconstruct evolutionary trees based on sequence similarity, have been applied to the core enzymes of the pathway. For example, chalcone (B49325) synthase (CHS), the first committed enzyme in flavonoid biosynthesis, is believed to have evolved from a common ancestor with enzymes in lipid metabolism. ijpbs.com Similarly, chalcone isomerase (CHI), the next enzyme in the pathway, also shows evolutionary links to fatty acid metabolism proteins. ijpbs.com Computational models of enzyme structure and function can further reveal how specific amino acid changes over evolutionary time led to alterations in substrate specificity and catalytic mechanism, giving rise to the vast diversity of flavonoid structures, including the flavone backbone of this compound, seen today. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.